3-(2-Methylpropanoyl)oxan-4-one
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Overview
Description
3-(2-Methylpropanoyl)oxan-4-one is an organic compound with the molecular formula C9H14O3. It is a derivative of oxan-4-one, featuring a 2-methylpropanoyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyl)oxan-4-one typically involves the acylation of oxan-4-one with 2-methylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety. The reaction conditions are optimized for scalability, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanoyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxan-4-one ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(2-Methylpropanoyl)oxan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanoyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpropanoyl)oxan-2-one
- 3-(2-Methylpropanoyl)oxan-5-one
- 3-(2-Methylpropanoyl)oxan-6-one
Uniqueness
3-(2-Methylpropanoyl)oxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)oxan-4-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)9(11)7-5-12-4-3-8(7)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UVGWSSADTSTLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1COCCC1=O |
Origin of Product |
United States |
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